butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate
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Overview
Description
Butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a complex organic compound with a unique structure that includes a cyano group, a fluoro substituent, and a benzo[b][1,4]thiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multiple steps, including the formation of the benzo[b][1,4]thiazine core, introduction of the cyano and fluoro groups, and esterification with butyl benzoate. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The fluoro and cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Lacks the fluoro substituent.
Butyl 4-(2-cyano-8-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Contains a chloro group instead of a fluoro group.
Butyl 4-(2-cyano-8-methyl-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Features a methyl group in place of the fluoro group.
Uniqueness
The presence of the fluoro group in butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate imparts unique chemical and biological properties, such as increased stability and specific binding interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
butyl 4-(2-cyano-8-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-2-3-11-27-20(24)14-7-9-15(10-8-14)23-13-16(12-22)28(25,26)19-17(21)5-4-6-18(19)23/h4-10,13H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBGUHFZRHEWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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